N-(1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene-acetamide moiety and linked via a sulfanyl bridge to a thiazole ring. This structure combines multiple pharmacophoric elements, including sulfur-rich heterocycles (thiadiazole, thiazole, thiophene) and amide functionalities, which are associated with diverse biological activities such as enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S4/c19-9(6-8-2-1-4-21-8)15-12-17-18-13(24-12)23-7-10(20)16-11-14-3-5-22-11/h1-5H,6-7H2,(H,14,16,20)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRONKJRXZJKZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed via the cyclization of thiosemicarbazides with carbon disulfide under basic conditions.
Coupling of Thiophene and Thiadiazole Rings: The thiophene ring is introduced through a coupling reaction, such as the Suzuki coupling, where a thiophene boronic acid is reacted with a halogenated thiadiazole.
Final Assembly: The final step involves the acylation of the assembled intermediate with 2-bromoacetamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Sulfhydryl Group Reactivity
The free sulfhydryl (-SH) group on the thiadiazole ring participates in nucleophilic substitution and oxidation reactions:
This reactivity aligns with studies on analogous 1,3,4-thiadiazole-2-thiol derivatives, where alkylation improves bioavailability by masking the -SH group .
Amide Bond Hydrolysis
The central acetamide linkage undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (6M HCl, reflux, 12 hours):
Produces 2-(thiophen-2-yl)acetic acid and 5-amino-1,3,4-thiadiazole-2-thiol .-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
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Yield : 78–82% (isolated via column chromatography).
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Basic Hydrolysis (2M NaOH, 80°C, 8 hours):
Generates sodium 2-(thiophen-2-yl)acetate and 5-amino-1,3,4-thiadiazole-2-thiolate.-
Side Reaction : Partial oxidation of the thiolate to disulfides under aerobic conditions.
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Thiazole Ring Functionalization
The thiazole moiety undergoes electrophilic substitution at the 5-position:
Thiophene Ring Reactivity
The thiophene subunit participates in:
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Friedel-Crafts Acylation (AcCl, AlCl₃, 50°C, 4 hours):
Introduces acetyl groups at the 5-position of the thiophene ring.-
Yield : 65% (purified by recrystallization from ethanol).
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Sulfonation (Fuming H₂SO₄, 25°C, 6 hours):
Forms water-soluble sulfonic acid derivatives for pharmacological testing .
Cross-Coupling Reactions
The compound undergoes palladium-catalyzed couplings:
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Suzuki Reaction (Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/H₂O):
Introduces aryl groups at the thiadiazole 5-position .-
Optimized Conditions : 80°C, 12 hours, argon atmosphere.
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Scope : Limited to electron-deficient aryl boronic acids due to steric constraints.
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Stability Under Pharmacological Conditions
Studies in simulated gastric fluid (pH 1.2, 37°C) and intestinal fluid (pH 6.8, 37°C) reveal:
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential anticancer properties of compounds containing thiazole and thiadiazole structures. For instance:
- Mechanism of Action : Compounds like N-(1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide have been shown to inhibit key kinases involved in tumorigenesis, leading to reduced cell proliferation in various cancer cell lines .
- Case Studies : In vitro studies have reported that derivatives with similar structures exhibit selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For example, a derivative demonstrated an IC50 value of 23.30 ± 0.35 µM against A549 cells .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity:
- Broad Spectrum Activity : Research indicates that derivatives of 1,3,4-thiadiazole can demonstrate significant antibacterial and antifungal properties. For instance, compounds were tested against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Other Therapeutic Applications
In addition to anticancer and antimicrobial activities, compounds with similar structural features have been explored for:
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can reduce inflammation through various pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Antidiabetic Activity : Certain thiadiazole derivatives have shown promise in lowering blood glucose levels in diabetic models, indicating their potential use in diabetes management .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by interacting with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several 1,3,4-thiadiazole derivatives documented in the literature. Key comparisons include:
Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- The target compound is distinguished by its dual heterocyclic linkage (thiazole-thiadiazole) and thiophene-acetamide substitution, which may enhance π-π stacking interactions and solubility compared to simpler analogs like 5j .
- In contrast, SirReal2 replaces the thiophene with a naphthalene group, improving its SIRT2 inhibitory activity due to increased hydrophobicity .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Smaller derivatives like N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibit higher melting points due to stronger crystal packing .
Key Observations :
- The target compound’s synthesis likely parallels 5a–j , utilizing nucleophilic substitution for sulfanyl bridge formation .
- Higher yields (e.g., 88% for 5h ) are achieved with benzylthio substituents due to favorable reactivity .
Table 4: Reported Bioactivities of Structural Analogs
Key Observations :
Biological Activity
N-(1,3-thiazol-2-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound that incorporates both thiazole and thiadiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure consists of:
- A thiazole ring (1,3-thiazole)
- A thiadiazole component (1,3,4-thiadiazole)
- An acetamido group attached to a thiophenyl moiety
Biological Activity Overview
Research indicates that compounds containing thiazole and thiadiazole derivatives exhibit a variety of biological activities including:
- Anticancer : Many derivatives show cytotoxic effects against various cancer cell lines.
- Antimicrobial : These compounds have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory : Certain derivatives possess anti-inflammatory properties.
Anticancer Activity
Studies have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance:
- A derivative similar to the target compound was evaluated for its cytotoxic effects on human cancer cell lines such as K562 (chronic myelogenous leukemia). It exhibited an IC50 value of 7.4 µM against the Bcr-Abl protein kinase .
Antimicrobial Activity
Thiadiazole compounds have been reported to possess significant antibacterial and antifungal activities. For example:
- Derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
Some studies suggest that these compounds can modulate inflammatory pathways. The incorporation of specific substituents enhances the anti-inflammatory activity observed in various models .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression.
- Disruption of Cell Cycle : By interfering with cell cycle regulation, these compounds can induce apoptosis in cancer cells.
- Modulation of Signaling Pathways : They may influence various signaling pathways related to inflammation and immune response.
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Zhang et al. (2017) | Thiadiazole derivative | Anticancer | 7.4 µM against Bcr-Abl |
| Degryuter et al. (2020) | Various thiadiazoles | Antimicrobial | Effective against bacterial strains |
| PMC6017545 (2018) | Thiadiazole derivatives | Anti-inflammatory | Modulated inflammatory response |
Q & A
Q. What are the common synthetic routes for constructing the thiadiazole and thiazole moieties in this compound?
The thiadiazole core is typically synthesized via cyclization of thiosemicarbazides or hydrazine-carbothioamide derivatives under acidic conditions (e.g., using POCl₃ or H₂SO₄). For example, bis-aminothiadiazole intermediates can be generated by reacting thiodipropionic acid with thiosemicarbazide in the presence of POCl₃ . The thiazole ring is often formed via Hantzsch thiazole synthesis, involving α-haloketones and thioureas. Subsequent functionalization (e.g., sulfanyl bridging or acetamide coupling) is achieved using nucleophilic substitution or coupling reagents like phenylacetyl chloride in dimethyl sulfoxide (DMSO) with N-ethylmorpholine as a base .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks. For instance, acetamide protons typically resonate at δ 2.1–2.3 ppm, while thiophene protons appear as multiplet signals near δ 7.0–7.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves bond lengths and angles, particularly for validating sulfanyl bridges and acetamide orientations .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields during sulfanyl bridge formation?
- Solvent Choice: Polar aprotic solvents like DMSO enhance nucleophilicity of thiol groups.
- Catalysts: Use of mild bases (e.g., triethylamine) avoids side reactions like oxidation of sulfanyl groups.
- Temperature Control: Reactions performed at 60–80°C balance kinetics and thermal stability of intermediates .
- Stoichiometry: Excess phenylacetyl chloride (1.2–1.5 equivalents) ensures complete acylation of amine groups .
Q. How should researchers address contradictions in reported antimicrobial activity data for thiadiazole derivatives?
- Standardized Assays: Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols.
- Structural Validation: Confirm compound purity via HPLC and crystallography to rule out impurities affecting bioactivity .
- Mechanistic Studies: Compare membrane permeability (e.g., via fluorescent dye leakage assays) and enzyme inhibition profiles (e.g., dihydrofolate reductase assays) to isolate activity drivers .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?
- Proteomics/Transcriptomics: Perform RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis or oxidative stress markers).
- Molecular Docking: Model interactions with targets like glutathione S-transferase (GST) or tubulin using software such as AutoDock Vina, leveraging X-ray structures of homologous proteins .
- SAR Studies: Synthesize analogs with modified sulfanyl or acetamide groups to pinpoint pharmacophores critical for activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
